![molecular formula C12H17NO2 B1469861 [4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol CAS No. 1824615-86-2](/img/structure/B1469861.png)
[4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol
Übersicht
Beschreibung
[4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol, also known as 4-methoxyphenyl-3-pyrrolidinol (MPP), is a synthetic compound with a wide range of applications in the scientific research field. It is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), and has been used as a GABA agonist in various experiments. It is also used as a ligand for the GABA-A receptor, and has been studied for its potential as a therapeutic agent for neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
MPP has been used in various scientific research studies, including studies of the GABA-A receptor and its role in the regulation of neuronal activity. It has also been studied as a potential therapeutic agent for the treatment of neurological and psychiatric disorders, such as anxiety and depression. Additionally, MPP has been used in studies of the pharmacology of GABA-A receptor agonists and antagonists.
Wirkmechanismus
MPP functions as a GABA-A receptor agonist, meaning that it binds to and activates the receptor, resulting in a decrease in neuronal activity. This decrease in activity is thought to be responsible for the therapeutic effects of MPP in the treatment of anxiety and depression.
Biochemical and Physiological Effects
MPP has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of GABA in the brain, resulting in a decrease in neuronal activity. It has also been found to increase the levels of the neurotransmitter serotonin, which is thought to be responsible for its therapeutic effects. Additionally, MPP has been found to reduce the levels of the stress hormone cortisol, which is thought to be responsible for its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPP in laboratory experiments is its low cost and availability. It is a relatively inexpensive compound, and is readily available from chemical suppliers. Additionally, it is a relatively safe compound, and has been shown to have few side effects when used in laboratory experiments. One of the main limitations of using MPP in laboratory experiments is its low potency. Although it has been found to have some therapeutic effects, its potency is much lower than that of other GABA-A receptor agonists.
Zukünftige Richtungen
The potential applications of MPP in the scientific research field are numerous. Further research is needed to explore the potential therapeutic effects of MPP in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to explore the pharmacology of MPP and its effects on the GABA-A receptor. Additionally, further research is needed to explore the use of MPP in the development of new drugs and therapies for neurological and psychiatric disorders. Finally, further research is needed to explore the potential use of MPP in the development of new drugs and therapies for other medical conditions.
Eigenschaften
IUPAC Name |
[4-(3-methoxyphenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-11-4-2-3-9(5-11)12-7-13-6-10(12)8-14/h2-5,10,12-14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKCUXVCHNLCGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



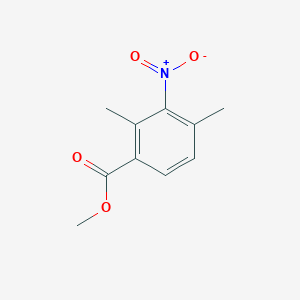
![5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1469781.png)


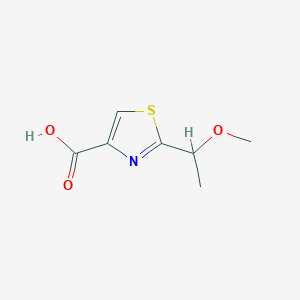

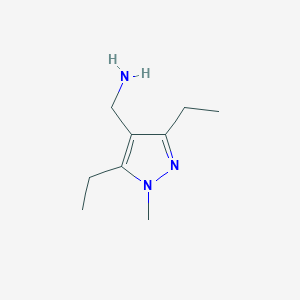

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1469794.png)
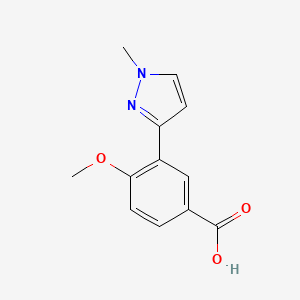
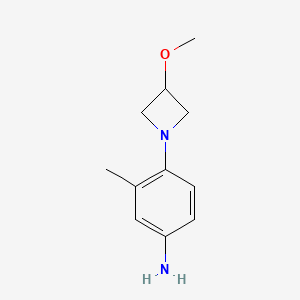


![2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B1469801.png)